molecular formula C24H23NO3S B252927 1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B252927
M. Wt: 405.5 g/mol
InChI Key: MNBITYOGTVKYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is an organic compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as SU5416 and belongs to the class of indolinone derivatives. The synthesis method of this compound involves the reaction of 2-amino-5-methylthiophene-3-carboxylic acid with 2,4-dimethylbenzaldehyde, followed by the reaction with ethyl acetoacetate and subsequent cyclization.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the inhibition of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase activity. VEGFR is a receptor that is involved in the regulation of angiogenesis, or the growth of new blood vessels. By inhibiting VEGFR activity, this compound prevents the growth of new blood vessels, which can inhibit the growth and spread of tumors.
Biochemical and physiological effects:
1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to exhibit potent anti-angiogenic activity in vitro and in vivo. This compound has been shown to inhibit the growth of various types of tumors, including breast, lung, and colon cancer. In addition, this compound has been shown to have minimal toxicity to normal cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments include its potent anti-angiogenic activity and its ability to inhibit the growth of various types of tumors. However, some limitations of using this compound include its complex synthesis method and its potential for off-target effects.

Future Directions

There are several future directions for research on 1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One potential direction is to investigate the use of this compound in combination with other anti-cancer agents to enhance its efficacy. Another direction is to explore the potential of this compound in the treatment of other diseases that involve angiogenesis, such as macular degeneration and diabetic retinopathy. Additionally, further studies are needed to investigate the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves a multistep process. The first step is the reaction of 2-amino-5-methylthiophene-3-carboxylic acid with 2,4-dimethylbenzaldehyde in the presence of a base such as potassium carbonate. This reaction yields a Schiff base intermediate, which is then reacted with ethyl acetoacetate in the presence of a catalytic amount of piperidine. The resulting product is then cyclized to form the final compound.

Scientific Research Applications

1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been shown to exhibit anti-angiogenic activity, which makes it a potential candidate for the treatment of cancer. Anti-angiogenic agents prevent the growth of new blood vessels, which are necessary for the growth and spread of tumors.

properties

Product Name

1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C24H23NO3S

Molecular Weight

405.5 g/mol

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C24H23NO3S/c1-15-8-10-18(16(2)12-15)14-25-20-7-5-4-6-19(20)24(28,23(25)27)13-21(26)22-11-9-17(3)29-22/h4-12,28H,13-14H2,1-3H3

InChI Key

MNBITYOGTVKYMS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(S4)C)O)C

Canonical SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(S4)C)O)C

Origin of Product

United States

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